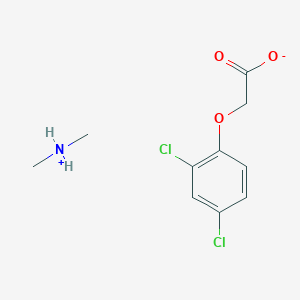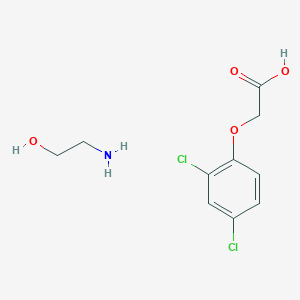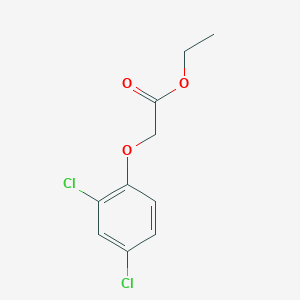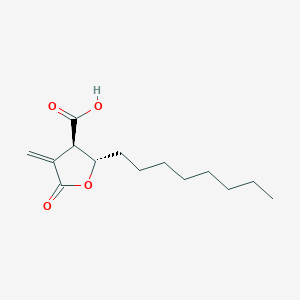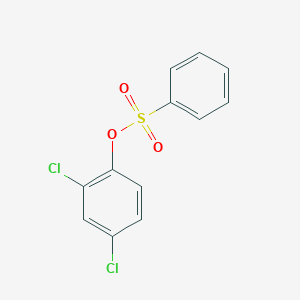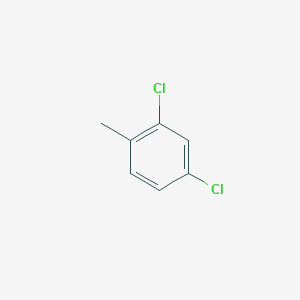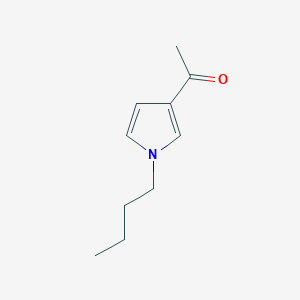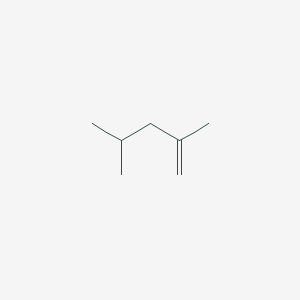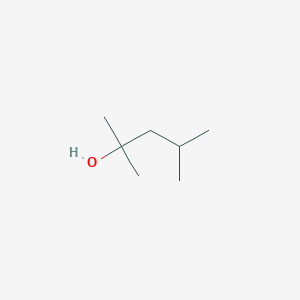
氟甲霜灵
描述
Diflumetorim is an organic compound with the chemical formula C15H16ClF2N3O . It is a light yellow crystalline solid . It is a pyrimidinamine derivative and acts as a mitochondrial complex I electron transport inhibitor .
Synthesis Analysis
The synthesis of Diflumetorim and its derivatives has been a topic of interest in the pesticide field for many years due to their excellent biological activity . A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .
Molecular Structure Analysis
The molecular structure of Diflumetorim is characterized by a pyrimidinamine core with various functional groups attached . The molecule is chiral, and the technical material is a racemate comprising equimolar amounts of ®- and (S)-diflumetorim .
Physical And Chemical Properties Analysis
Diflumetorim has a molecular weight of 327.76 and a density of 1.293±0.06 g/cm3 (Predicted) . Its melting point is between 46 and 50℃, and its boiling point is 431.8±45.0 °C (Predicted) . It has a water solubility of 0.033g/l at 25℃ .
科学研究应用
抗真菌活性和结构开发
氟甲霜灵,嘧啶胺类杀菌剂成员,显示出显着的抗真菌活性。然而,它对玉米锈病 (Puccinia sorghi) 的功效有限。这导致了新型嘧啶胺衍生物的设计和合成,这些衍生物具有苯并噻唑/恶唑部分,灵感来自氟甲霜灵的结构。这些化合物与氟甲霜灵和其他市售杀菌剂相比,表现出明显优异的抗真菌活性。其中一种化合物 T18,对 P. sorghi 和 E. graminis 显示出最佳的杀菌活性。这项研究为更有效的杀菌剂化合物的开发做出了贡献 (Yan 等,2019)。
新型杀菌剂的开发
氟甲霜灵因其独特的作用方式和新颖的化学结构,成为发现新型农用化学先导化合物的理想模板。合成了一系列含有芳氧基吡啶部分的新型嘧啶胺衍生物,以开发一种对黄瓜霜霉病 (CDM) 有效的新型杀菌剂。其中一些化合物表现出优异的杀菌活性,一种化合物(化合物 9)的活性显着优于氟甲霜灵和其他市售杀菌剂。这项研究突出了氟甲霜灵在指导开发具有改进功效的新型杀菌剂中的作用 (Guan 等,2017)。
作用机制
安全和危害
未来方向
生化分析
Biochemical Properties
Diflumetorim plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain fungal enzymes, thereby preventing the growth and spread of fungal pathogens. Diflumetorim interacts with enzymes such as catalase and peroxidase, disrupting their normal function and leading to the accumulation of reactive oxygen species within the fungal cells .
Cellular Effects
Diflumetorim affects various types of cells and cellular processes. In fungal cells, it disrupts cell signaling pathways, leading to altered gene expression and impaired cellular metabolism. This disruption results in the inhibition of fungal growth and reproduction. Diflumetorim has also been shown to affect the cell membrane integrity of fungal cells, causing leakage of cellular contents and eventual cell death .
Molecular Mechanism
The molecular mechanism of Diflumetorim involves its binding interactions with key fungal enzymes. By inhibiting the activity of enzymes such as catalase and peroxidase, Diflumetorim induces oxidative stress within the fungal cells. This oxidative stress leads to the accumulation of reactive oxygen species, which damage cellular components and disrupt normal cellular functions. Additionally, Diflumetorim may interfere with the expression of genes involved in fungal growth and development .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diflumetorim have been observed to change over time. The compound exhibits stability under various conditions, but its efficacy may decrease with prolonged exposure to environmental factors such as light and temperature. Long-term studies have shown that Diflumetorim can have lasting effects on fungal cells, leading to sustained inhibition of growth and reproduction .
Dosage Effects in Animal Models
The effects of Diflumetorim vary with different dosages in animal models. At low doses, Diflumetorim effectively inhibits fungal growth without causing significant adverse effects. At higher doses, toxic effects such as liver and kidney damage have been observed. These threshold effects highlight the importance of determining the optimal dosage for safe and effective use of Diflumetorim in agricultural applications .
Metabolic Pathways
Diflumetorim is involved in various metabolic pathways within fungal cells. It interacts with enzymes and cofactors involved in oxidative stress response, leading to the accumulation of reactive oxygen species. This disruption of metabolic pathways results in impaired cellular functions and eventual cell death. Diflumetorim also affects the levels of key metabolites, further contributing to its antifungal activity .
Transport and Distribution
Within cells and tissues, Diflumetorim is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. Diflumetorim’s localization within fungal cells is crucial for its antifungal activity, as it needs to reach its target enzymes to exert its effects. The compound’s accumulation in specific cellular compartments enhances its efficacy against fungal pathogens .
Subcellular Localization
Diflumetorim’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments within fungal cells, where it interacts with target enzymes and disrupts their normal function. Post-translational modifications and targeting signals may influence Diflumetorim’s localization, ensuring that it reaches the appropriate sites of action within the cells .
属性
IUPAC Name |
5-chloro-N-[1-[4-(difluoromethoxy)phenyl]propyl]-6-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClF2N3O/c1-3-12(21-14-13(16)9(2)19-8-20-14)10-4-6-11(7-5-10)22-15(17)18/h4-8,12,15H,3H2,1-2H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKULYKCZPJMMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC(F)F)NC2=NC=NC(=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClF2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057955 | |
| Record name | Diflumetorim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130339-07-0 | |
| Record name | Diflumetorim | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130339-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diflumetorim [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130339070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diflumetorim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Pyrimidinamine, 5-chloro-N-[1-[4-(difluoromethoxy)phenyl]propyl]-6-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIFLUMETORIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGZ4LD5DT9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Diflumetorim and what are its downstream effects on target organisms?
A1: Diflumetorim acts by inhibiting mitochondrial complex I in fungi [, , , ]. This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately cell death. The fungicidal activity of Diflumetorim manifests as inhibition of mycelial growth, sporangial production, and other crucial developmental stages in various fungal species [, , ].
Q2: What is the structural characterization of Diflumetorim?
A2: While the provided abstracts do not explicitly detail the molecular formula, weight, or spectroscopic data of Diflumetorim, they mention it as a “pyrimidine amine” compound [, , ]. For detailed structural information, it is recommended to refer to chemical databases or the primary literature on Diflumetorim.
Q3: What is the spectrum of fungicidal activity exhibited by Diflumetorim?
A3: Diflumetorim demonstrates broad-spectrum activity against various plant pathogenic fungi, including Phytophthora litchii [], Phytophthora infestans [], Pseudoperonospora cubensis [, , ], and Magnaporthe oryzae []. It effectively controls diseases like potato and tomato late blight, cucumber downy mildew, and rice blast [, , ].
Q4: How does the structure of Diflumetorim relate to its fungicidal activity?
A4: While the provided abstracts don't delve into the specific structure-activity relationships of Diflumetorim, several studies highlight the synthesis and evaluation of novel pyrimidine amine derivatives inspired by Diflumetorim's structure [, , , ]. These investigations explore modifications to the pyrimidine ring and other moieties, seeking to enhance fungicidal potency and understand the impact of structural changes on activity against specific pathogens [, , , ].
Q5: What are the potential advantages of combining Diflumetorim with other fungicides?
A5: Combining Diflumetorim with other fungicides, such as those belonging to the thiocarbamate or methoxyacrylate classes, can lead to synergistic effects [, ]. This means the combined effect of the fungicides is greater than the sum of their individual effects. This synergism can broaden the fungicidal spectrum, reduce the required dosage, and potentially delay the development of resistance [, , ].
Q6: Are there any studies on the environmental impact and degradation of Diflumetorim?
A6: While the provided abstracts don't discuss the environmental impact of Diflumetorim in detail, one study mentions the analysis of Diflumetorim and its metabolites in soil []. This suggests that research is being conducted to understand the fate and behavior of this fungicide in the environment.
Q7: Are there any known alternatives or substitutes for Diflumetorim?
A7: The research papers mention several alternative fungicides with varying modes of action. These include azoxystrobin, kresoxim-methyl, trifloxystrobin, benzene kresoxim, dimoxystrobin, metiram, mancozeb, propineb, zineb, flumorph, cyazofamid, isoprothiolane, carbendazim, fluazinam, azoxystrobin, and prochloraz [, , , , ]. The choice of alternative depends on factors like the target pathogen, desired efficacy, and resistance management strategies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




